4,5-Diphenyl-2-imidazolethiol (CAS: 2349-58-8) is a sterically bulky, highly hydrophobic heterocyclic compound characterized by its dual functionality as both a robust metal-binding ligand and a regioselective synthetic precursor. In industrial procurement, it is primarily sourced for its exceptional performance as a mixed-type corrosion inhibitor in aggressive acidic environments, its structure-directing capabilities in noble metal nanoparticle synthesis, and its utility as a building block for complex pharmaceutical scaffolds. The presence of the two phenyl rings significantly increases its electron density and steric footprint compared to simpler imidazole derivatives, driving its superior adsorption characteristics on metal surfaces and its distinct thermodynamic preference for the thione tautomer. These baseline properties make it a critical material selection for advanced formulation compatibility, high-temperature composite functionalization, and reproducible scale-up synthesis [1].
Substituting 4,5-Diphenyl-2-imidazolethiol with simpler, more common analogs like 2-mercaptoimidazole or 2-mercaptobenzimidazole routinely fails in advanced applications due to insufficient hydrophobic shielding and altered electronic distribution. In corrosion inhibition and nanoparticle gap engineering, the dual phenyl rings provide a critical steric umbrella that prevents uncontrolled aggregation and forms a highly dense, protective Langmuir monolayer that simpler azoles cannot replicate [1]. Furthermore, in synthetic workflows, altering the substitution pattern—such as adding a phenyl group at the N-3 position to form 3,4,5-triphenylimidazole-2-thione—inverts the tautomeric equilibrium from the thione form to the thiol form. This inversion destroys the predictable regioselectivity required for exclusive S-alkylation, leading to mixed N/S-alkylated products that drastically increase downstream purification costs and reduce overall yield [2].
Missing 4,5-diphenyl substitution reduces adsorption energetics and thermal stability, limiting high-temperature corrosion protection.
Higher pKa (~11.6) leaves it largely protonated at neutral pH; thiolate reactivity is inaccessible without alkaline conditions.
Absence of the thiol group eliminates metal coordination capacity and water solubility, restricting formulation to organic media.
Electrochemical impedance spectroscopy and potentiodynamic polarization studies demonstrate that 4,5-Diphenyl-2-imidazolethiol acts as a highly effective mixed-type corrosion inhibitor for C38 steel in 1M HCl. At a concentration of 10^-2 M, the compound achieves an inhibition efficiency of 92.74%, driven by spontaneous adsorption (negative ΔG°ads) that strictly obeys the Langmuir isotherm [1].
| Evidence Dimension | Corrosion inhibition efficiency (%) |
| Target Compound Data | 92.74% inhibition at 10^-2 M |
| Comparator Or Baseline | Unprotected C38 steel in 1M HCl baseline |
| Quantified Difference | Reduction of corrosion rate by >90% compared to the uninhibited baseline |
| Conditions | 1M HCl solution, C38 steel substrate, potentiodynamic polarization |
Validates the procurement of this specific compound as a premium, high-efficiency additive for industrial acid pickling, cleaning, and descaling formulations.
When utilized as a strong hydrophobic ligand in conjunction with cationic surfactants, 4,5-Diphenyl-2-imidazolethiol directs the anisotropic growth of gold nanoparticles into highly uniform 'mortarboard' nanostructures. These structures exhibit an exceptional Surface-Enhanced Raman Scattering (SERS) enhancement factor of 8.1 × 10^5, which is approximately 200 times stronger than the signal generated by standard spherical gold seeds coated with the same ligand[1].
| Evidence Dimension | SERS Enhancement Factor (EF) |
| Target Compound Data | EF of 8.1 × 10^5 (mortarboard nanostructures) |
| Comparator Or Baseline | Standard DPI-coated Au seeds |
| Quantified Difference | 200-fold increase in SERS intensity |
| Conditions | 785 nm laser excitation, combination with MTAB surfactant |
Crucial for manufacturers procuring ligands to engineer reproducible, high-sensitivity plasmonic nanogaps for commercial diagnostic and analytical assays.
Semiempirical AM1 calculations and experimental validation confirm that the thione form of 4,5-diphenylimidazole-2-thione is thermodynamically favored over the thiol form by -0.629 Kcal/mol. In contrast, adding a phenyl group at the N-3 position (3,4,5-triphenylimidazole-2-thione) shifts the stability to favor the thiol form (+0.152 Kcal/mol). This specific thermodynamic preference in the target compound ensures highly predictable, regioselective S-alkylation during synthesis [1].
| Evidence Dimension | Relative stability energy (ΔHf thione - ΔHf thiol) |
| Target Compound Data | -0.629 Kcal/mol (Thione favored) |
| Comparator Or Baseline | 3,4,5-triphenylimidazole-2-thione (+0.152 Kcal/mol, Thiol favored) |
| Quantified Difference | 0.781 Kcal/mol shift in tautomeric stability |
| Conditions | Gas phase AM1 method calculations and experimental alkylation yields |
Ensures process chemists can rely on exclusive S-alkylation pathways, maximizing yield and minimizing purification steps when synthesizing complex heterocyclic APIs.
Functionalizing octa-(3-chloropropyl)-octasilsesquioxane with 4,5-Diphenyl-2-imidazolethiol yields a nanostructured composite (SDIT) that exhibits superior thermal stability. Thermogravimetric analysis demonstrates that the incorporation of the bulky diphenyl-imidazolethiol moiety significantly delays the onset of thermal degradation in a nitrogen atmosphere compared to the unmodified silsesquioxane precursor [1].
| Evidence Dimension | Thermal degradation onset |
| Target Compound Data | Enhanced stability profile in N2 atmosphere |
| Comparator Or Baseline | Unmodified octa-(3-chloropropyl)-octasilsesquioxane |
| Quantified Difference | Delayed thermal degradation onset |
| Conditions | Thermogravimetric analysis (TGA) in nitrogen atmosphere |
Provides material scientists with a proven functionalization agent for extending the high-temperature operational limits of organic-inorganic hybrid resins.
Due to its 92.74% inhibition efficiency and spontaneous Langmuir monolayer formation on steel surfaces, this compound is the optimal choice for formulating high-performance corrosion inhibitors used in aggressive 1M HCl environments, outperforming simpler benzimidazole derivatives[1].
Leveraging its strong hydrophobic ligand properties, the compound is ideal for the controlled, anisotropic synthesis of complex gold nanostructures (e.g., mortarboards). Its ability to engineer precise 2-5 nm nanogaps makes it a critical raw material for producing reproducible SERS substrates with >10^5 enhancement factors [2].
Because its tautomeric equilibrium strictly favors the thione form, process chemists procure this compound to guarantee predictable S-alkylation. It serves as a highly efficient, low-byproduct starting material for the synthesis of acyclonucleosides, imidazo[2,1-b]thiazines, and related pharmacophores [3].
The compound's ability to significantly enhance the thermal degradation resistance of silsesquioxane networks makes it a valuable functionalizing agent for advanced materials engineering, specifically in the development of thermally stable coatings and composites[4].